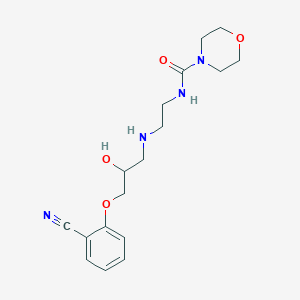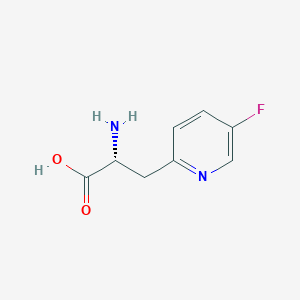
(R)-2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid is a chiral amino acid derivative featuring a fluoropyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution of a nitro group on a pyridine ring with a fluorine atom, followed by coupling with an amino acid derivative . The reaction conditions often require the use of catalysts such as TBAF (tetra-n-butylammonium fluoride) and acids like H₂SO₄ to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The fluoropyridine ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
®-2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of ®-2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with target proteins, influencing their activity. This compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine structure and exhibit various biological activities.
Fluoropyridines: Compounds with fluorine atoms on the pyridine ring, known for their unique chemical properties and applications in medicinal chemistry.
Pyrrolopyrazines: Nitrogen-containing heterocycles with a pyrrole and pyrazine ring, known for their diverse biological activities.
Uniqueness
®-2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid is unique due to its chiral nature and the presence of both an amino acid and a fluoropyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C8H9FN2O2 |
|---|---|
Molekulargewicht |
184.17 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(5-fluoropyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9FN2O2/c9-5-1-2-6(11-4-5)3-7(10)8(12)13/h1-2,4,7H,3,10H2,(H,12,13)/t7-/m1/s1 |
InChI-Schlüssel |
YZUVKRZLMIRVEE-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CC(=NC=C1F)C[C@H](C(=O)O)N |
Kanonische SMILES |
C1=CC(=NC=C1F)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


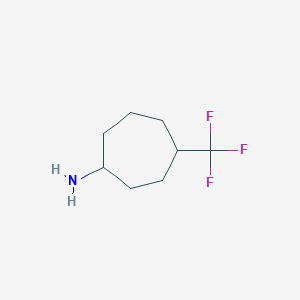
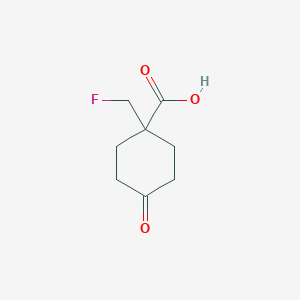
![tert-Butyl 8-cyano-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13330257.png)

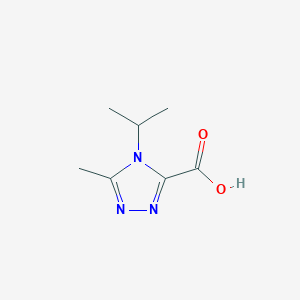
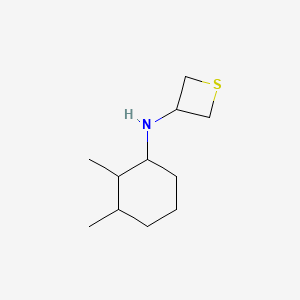

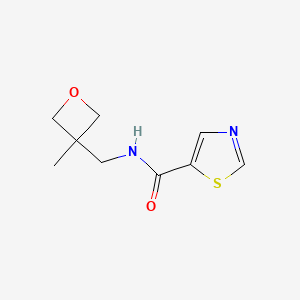
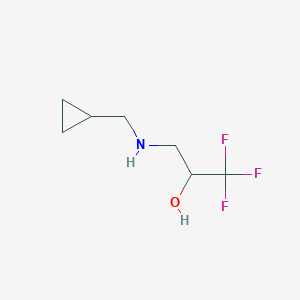
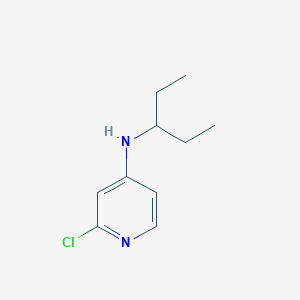
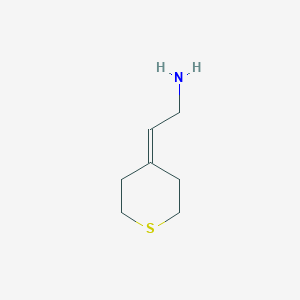
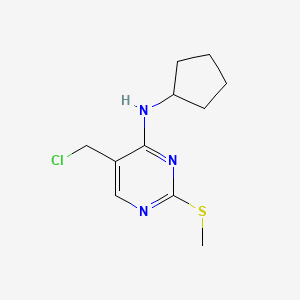
![(4AS,8aS)-octahydro-2H-benzo[b][1,4]oxazine](/img/structure/B13330318.png)
